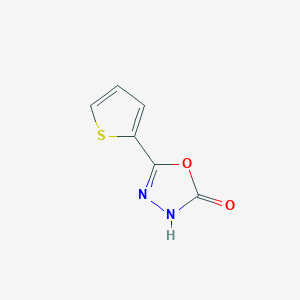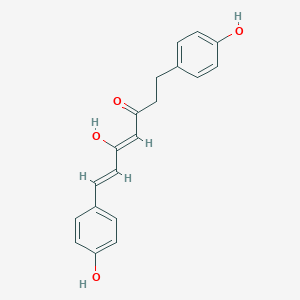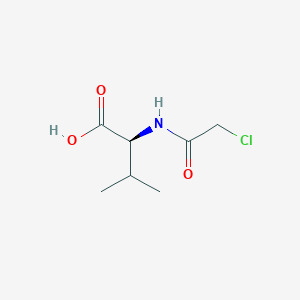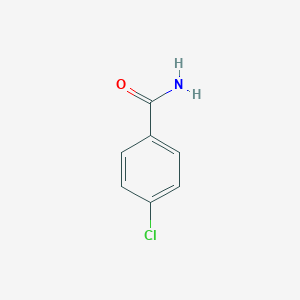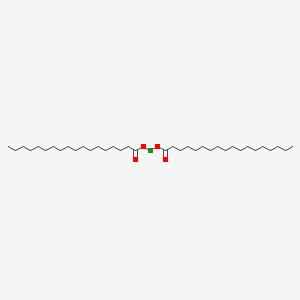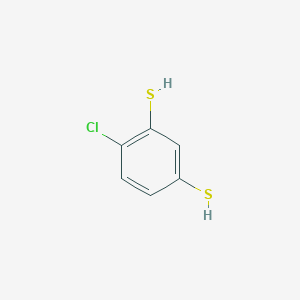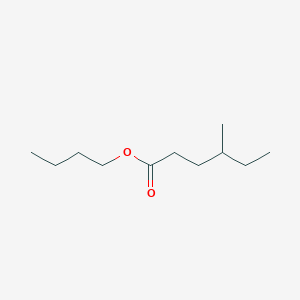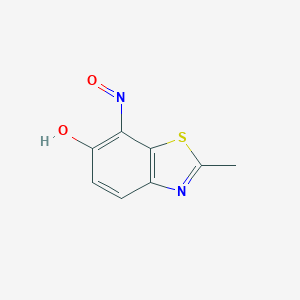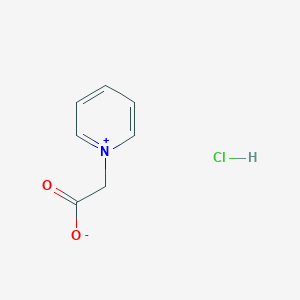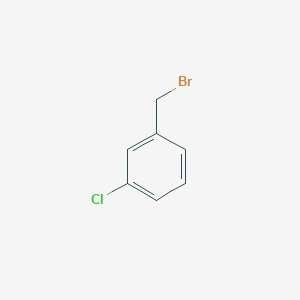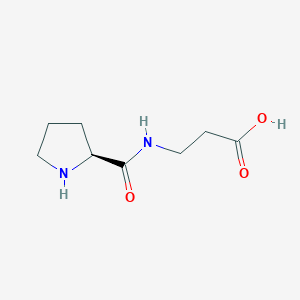
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is a compound that features a pyrrolidine ring, which is a five-membered lactam (a cyclic amide), bonded to a propanoic acid moiety through an amide linkage. This structure is indicative of a molecule that could have applications in pharmaceutical chemistry due to the presence of both amide and carboxylic acid functional groups, which are commonly found in bioactive molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate involves the alkylation of a pyrrole derivative followed by saponification and acidification . Another related compound, 3-(Pyrrole-2'-carboxamido)propanoic acid, was synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole with subsequent saponification and acidification, yielding an 85.4% yield . These methods could potentially be adapted for the synthesis of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid by choosing appropriate starting materials and reaction conditions to incorporate the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid has been determined using X-ray diffraction methods. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid was found to be monoclinic with specific cell dimensions and space group C2/c . The compound consisted of a pyrrole ring linked to a propionic acid subchain by an amido bond. Although the exact structure of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is not provided, it can be inferred that it would also exhibit hydrogen bonding and could form supramolecular layers similar to its pyrrole analogs.
Chemical Reactions Analysis
The chemical reactivity of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid can be anticipated based on the reactivity of its functional groups and related compounds. The amide bond is typically stable under physiological conditions, but it can participate in reactions under more strenuous conditions such as high temperatures or in the presence of strong acids or bases. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation reactions. The pyrrolidine ring can engage in reactions typical of lactams, such as ring-opening reactions under acidic or basic conditions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid are not detailed in the provided papers, related compounds exhibit characteristics such as crystallinity, as evidenced by the ability to form a monohydrate crystal and the detailed crystallographic data provided for 3-(pyrrole-2'-carboxamido)propanoic acid . These properties suggest that (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid would likely be crystalline in nature, with a propensity to form hydrogen bonds and possibly exhibit polymorphism. The presence of both hydrophilic (carboxylic acid) and hydrophobic (pyrrolidine ring) regions in the molecule suggests that it could have amphiphilic properties, which might affect its solubility and interaction with biological membranes.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural component of "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid", has seen widespread use in medicinal chemistry due to its nitrogen heterocycle. This compound is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Researchers have highlighted the role of pyrrolidine and its derivatives, including proline derivatives, in the design of bioactive molecules with target selectivity. The structural versatility of pyrrolidine derivatives allows for significant contributions to the development of novel therapeutics, emphasizing the importance of stereogenicity and spatial orientation of substituents in achieving diverse biological profiles (Li Petri et al., 2021).
Biotechnological Production from Biomass
Lactic acid, a key component derived from biomass, is noted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for green chemistry. It presents a foundation for deriving various chemicals including pyruvic acid, acrylic acid, and lactate ester. This demonstrates the biotechnological applications of carboxylic acid derivatives like "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid" in producing value-added chemicals from renewable resources, underscoring the potential of such compounds in sustainable chemistry and industrial applications (Gao et al., 2011).
Role in Plant Defense Mechanisms
Research into plant defense mechanisms against pathogens has identified the role of proline and its metabolic processes, highlighting the significance of pyrroline-5-carboxylate (P5C), an intermediate product in both proline biosynthesis and catabolism. This sheds light on the biological importance of compounds like "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid" in enhancing the understanding of plant-pathogen interactions and the potential for developing novel agricultural strategies to combat diseases (Qamar et al., 2015).
Understanding Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid", are known to inhibit microbial biocatalysts at concentrations lower than desired yields. This inhibition impacts the cell membrane and internal pH, posing challenges for microbial engineering. Understanding the mechanisms of inhibition by carboxylic acids aids in designing robust microbial strains for industrial applications, emphasizing the importance of such compounds in biotechnological research and development (Jarboe et al., 2013).
Safety And Hazards
This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and first aid measures.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.
I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more targeted response.
Propiedades
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOTPJCVREEI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

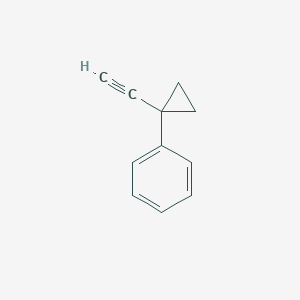
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
